molecular formula C9H17NO3 B1207565 Pivagabine CAS No. 69542-93-4

Pivagabine

Cat. No.: B1207565
CAS No.: 69542-93-4
M. Wt: 187.24 g/mol
InChI Key: SRPNQDXRVRCTNK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid or N-pivaloyl-GABA , is believed to interact with the corticotropin-releasing factor (CRF) . CRF is a peptide hormone and neurotransmitter involved in the stress response.

Mode of Action

It was originally believed to function as a prodrug to GABA . Recent studies suggest that this compound may act via modulation of corticotropin-releasing factor (crf) . This implies that this compound could influence the body’s response to stress, potentially altering mood and anxiety levels.

Pharmacokinetics

It is known that this compound has a biological half-life of approximately 64 hours .

Result of Action

This compound has been used in trials studying the treatment of stress and anxiety . Its action on the CRF and potentially the HPA axis could result in altered stress responses, potentially reducing symptoms of stress and anxiety.

Biochemical Analysis

Biochemical Properties

Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, this compound has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), this compound helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). This compound binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, this compound inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, this compound helps in reducing the activation of the HPA axis and mitigating the effects of stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, this compound may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of this compound . The metabolic pathways of this compound also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . This compound may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argiotoxin, particularly argiotoxin 636, involves a multi-step process. The synthesis strategy includes the use of major building blocks and involves around ten steps . The process requires precise control of reaction conditions to ensure the correct assembly of the polyamine structure.

Industrial Production Methods: Industrial production of argiotoxin is not widely documented, likely due to its complex structure and the specificity of its natural source. Most research focuses on laboratory-scale synthesis for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Argiotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the structure to study its biological activity and potential therapeutic applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of argiotoxin include amino acids, polyamines, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the compound .

Major Products: The major products formed from these reactions are typically derivatives of argiotoxin with modified functional groups. These derivatives are used to study the structure-activity relationships and enhance the compound’s efficacy as a neurotoxin .

Comparison with Similar Compounds

  • Agatoxins
  • Ctenitoxins
  • Joro spider toxin
  • Phrixotoxins

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQDXRVRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046162
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69542-93-4
Record name Pivagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69542-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivagabine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-dimethylpropionyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIVAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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